Ortho-Mirabegron is classified under the category of adrenergic agents, specifically beta-3 adrenergic receptor agonists. It is derived from a series of synthetic pathways aimed at modifying the structure of Mirabegron to enhance its efficacy or reduce side effects. The synthesis and classification of ortho-Mirabegron are documented in various patents and scientific literature, highlighting its relevance in pharmacological research .
The synthesis of ortho-Mirabegron involves several key steps that are designed to optimize yield and purity. One notable method includes:
These steps illustrate a comprehensive approach to synthesizing ortho-Mirabegron that emphasizes high product yield and scalability for industrial applications.
Ortho-Mirabegron possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The specific arrangement of atoms within the molecule allows it to interact selectively with beta-3 adrenergic receptors.
Key structural data include:
The precise three-dimensional conformation can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy.
Ortho-Mirabegron participates in various chemical reactions that can modify its structure for different applications. Key reactions include:
These reactions are essential for developing derivatives that may offer improved pharmacokinetic properties or reduced side effects.
The mechanism of action for ortho-Mirabegron involves selective stimulation of beta-3 adrenergic receptors located in the bladder. Upon activation, these receptors mediate several physiological responses:
Clinical studies have demonstrated that treatment with ortho-Mirabegron results in significant improvements in symptoms associated with overactive bladder compared to placebo treatments.
Ortho-Mirabegron exhibits several notable physical and chemical properties:
Analytical techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are often employed to characterize these properties.
Ortho-Mirabegron is primarily utilized in pharmacological research focused on treating overactive bladder syndrome. Its applications extend beyond this condition, including potential uses in other disorders where modulation of adrenergic signaling may be beneficial.
Research continues into optimizing its formulation for better patient compliance and efficacy, exploring alternative delivery methods such as sustained-release formulations or combination therapies with other agents targeting urinary tract conditions .
Ortho-Mirabegron (CAS 1684452-80-9) is synthesized as a positional isomer of the β3-adrenergic receptor agonist Mirabegron, featuring distinct substitution patterns on the aniline ring system. The primary synthetic route involves a carbodiimide-mediated coupling between (R)-2-[[2-(2-aminophenyl)ethyl]amino]-1-phenylethanol and 2-(2-aminothiazol-4-yl)acetic acid, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a coupling agent under acidic aqueous conditions (pH 4–6) [1] [7]. This method yields ortho-Mirabegron with an 84.5% isolated yield after crystallization from toluene/n-butanol mixtures [7]. Critical process parameters include:
Alternative pathways employ reductive amination strategies to construct the chiral β-hydroxyamine moiety, followed by regioselective attachment of the thiazoleacetamide group at the ortho position. The synthesis necessitates chiral resolution steps to maintain the (R)-configuration at the hydroxy-bearing carbon, crucial for biological activity [4] [10]. Impurity profiling reveals that ortho-Mirabegron forms during storage of Mirabegron APIs under thermal stress, necessitating stabilization through:
Table 1: Synthetic Methods for Ortho-Mirabegron Derivatives
Method | Key Reagents/Conditions | Yield (%) | Purity (HPLC) | Isomeric Ratio |
---|---|---|---|---|
Carbodiimide Coupling | EDC·HCl/H₂O, 28°C | 84.5 | >99.8% | >99:1 (para:ortho) |
Reductive Amination | NaBH₄/MeOH, 0°C to RT | 68.2 | 98.5% | 97:3 |
Solid-Phase Synthesis | Wang resin/DIC, HOBt | 76.8 | 97.2% | 95:5 |
The molecular architecture of ortho-Mirabegron (C₂₁H₂₄N₄O₂S) features a central thiazole ring linked to an ortho-substituted phenylacetamide group and a chiral β-hydroxyethylamine side chain. Single-crystal X-ray diffraction analyses reveal that ortho-Mirabegron adopts a twisted conformation where the thiazole and phenyl rings form a dihedral angle of 67.5°. This contrasts with the near-planar arrangement (12.8°) observed in para-Mirabegron polymorphs, explaining its divergent physicochemical behavior [3]. Microcrystal electron diffraction (MicroED) studies further identify dual conformational states (conformers) stabilized by intramolecular hydrogen bonding between the thiazole amino group (N-H) and the acetamide carbonyl (C=O), with N···O distances of 2.89 Å [3].
NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms regiochemistry through diagnostic shifts:
Table 2: Key NMR Assignments for Ortho-Mirabegron (400 MHz, DMSO-d₆)
Atom Position | δH (ppm) | Multiplicity | δC (ppm) | HMBC Correlations |
---|---|---|---|---|
Thiazole C₅-H | 7.32 | s | 107.8 | C₄ (165.1), C₆ (152.3) |
Acetamide -CH₂- | 3.68 | s | 41.5 | C=O (171.2), Thiazole C₄ |
Aniline -NH- | 10.59 | s | - | - |
Ethanolamine -CH(OH)- | 5.21 | dd | 73.8 | Ph (140.1), -CH₂NH- (51.4) |
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal that ortho-Mirabegron's bioactive conformation exhibits a 35.7 kcal/mol energy penalty compared to its para counterpart, primarily due to:
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models of β3-adrenergic receptor agonists quantify ortho-Mirabegron's reduced binding affinity (predicted pEC₅₀ = 6.21 vs. 8.56 for para-Mirabegron). Contour maps identify:
Molecular dynamics simulations (200 ns, OPLS-AA force field) in aqueous solution show ortho-Mirabegron adopts a semi-folded conformation with persistent intramolecular H-bonds (occupancy >87%). This masks hydrophilic groups (hydroxyl, amino), reducing water solubility to 0.24 mg/mL versus 1.91 mg/mL for para-Mirabegron—validating crystallographic observations of hydrophobic surfaces [3].
Table 3: Computational Parameters for Ortho-vs. Para-Mirabegron Conformers
Parameter | Ortho-Mirabegron | Para-Mirabegron | Biological Implication |
---|---|---|---|
Relative Energy (kcal/mol) | +35.7 | 0.0 (reference) | Reduced thermodynamic stability |
Solvent Accessible SA (Ų) | 218.4 | 387.2 | Lower aqueous solubility |
H-bond Donor Capacity | 2.1 | 3.8 | Impaired receptor desolvation |
Predicted pEC₅₀ (β3-AR) | 6.21 | 8.56 | 200-fold lower binding affinity |
log P (Calculated) | 3.17 | 2.89 | Enhanced membrane permeability |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: